

Methyl Vaccenate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl vaccenate

Cat. No.: B3434854

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This technical guide provides an in-depth overview of **methyl vaccenate**, a fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, particularly in the context of peroxisome proliferator-activated receptor delta (PPAR δ) signaling.

Physicochemical Properties of Methyl Vaccenate

Methyl vaccenate exists as two geometric isomers, cis and trans. The properties of each are summarized below.

Property	Methyl trans-vaccenate	Methyl cis-vaccenate
Synonyms	trans-11-Octadecenoic acid methyl ester, Methyl (E)-octadec-11-enoate	cis-11-Octadecenoic acid methyl ester, Methyl (Z)-octadec-11-enoate
CAS Number	6198-58-9[1]	1937-63-9
Molecular Formula	C ₁₉ H ₃₆ O ₂ [1]	C ₁₉ H ₃₆ O ₂
Molecular Weight	296.49 g/mol [2]	296.5 g/mol
Appearance	Liquid	Liquid
Storage	-20°C	-20°C

Experimental Protocols

Synthesis of Methyl Vaccenate via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of fatty acid methyl esters (FAMES) from a fatty acid, which can be adapted for the synthesis of **methyl vaccenate** from vaccenic acid.^{[3][4]}

Materials:

- Vaccenic acid (cis or trans isomer)
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4) or anhydrous hydrogen chloride (HCl)
- Hexane
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve a known quantity of vaccenic acid in anhydrous methanol (e.g., 1 g of fatty acid in 20 mL of methanol) in a round-bottom flask.

- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1% v/v) or bubble anhydrous HCl gas through the methanol to a concentration of 5% (w/v).
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can also be performed at 50°C overnight.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.
- Collect the upper hexane layer, which contains the **methyl vaccenate**.
- Wash the hexane layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the hexane layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the hexane using a rotary evaporator to obtain the purified **methyl vaccenate**.

Analysis of Methyl Vaccenate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of FAMES, which is applicable to **methyl vaccenate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., a wax or polar-phase column)

Sample Preparation:

- If starting from a lipid mixture, perform lipid extraction and transesterification to convert fatty acids to their methyl esters as described in the synthesis protocol.

- Dissolve the FAME sample (including synthesized **methyl vaccenate**) in a suitable volatile solvent such as hexane or isooctane to a final concentration of approximately 1 mg/mL.

GC-MS Parameters:

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp to 240°C at a rate of 3-5°C/minute
 - Hold at 240°C for 5-10 minutes
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-550

Data Analysis:

- Identify the **methyl vaccenate** peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
- Quantification can be performed by integrating the peak area and comparing it to a calibration curve generated with a **methyl vaccenate** standard.

Biological Activity and Signaling Pathways

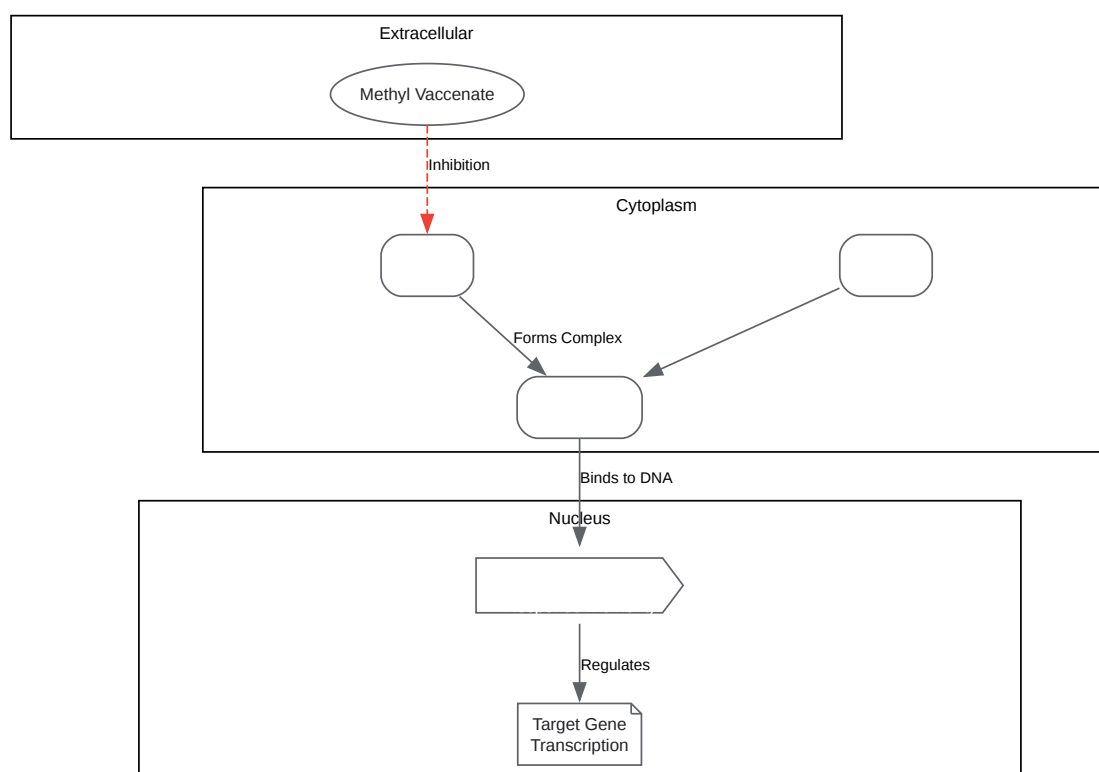
Methyl vaccenate has been investigated for its biological activities, with a notable focus on its role as a potential inhibitor of Peroxisome Proliferator-Activated Receptor delta (PPAR δ).

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.

Proposed Mechanism of Action: PPAR δ Inhibition

PPAR δ activation is implicated in various cellular processes, including inflammation and cell proliferation. Inhibition of PPAR δ has been explored as a therapeutic strategy in certain cancers. While the precise mechanism of **methyl vaccenate**'s interaction with PPAR δ is a subject of ongoing research, a hypothetical model suggests that it may interfere with the binding of endogenous ligands to PPAR δ , thereby modulating the expression of its target genes.

Below is a diagram illustrating a generalized PPAR δ signaling pathway and the potential point of inhibition by **methyl vaccenate**.

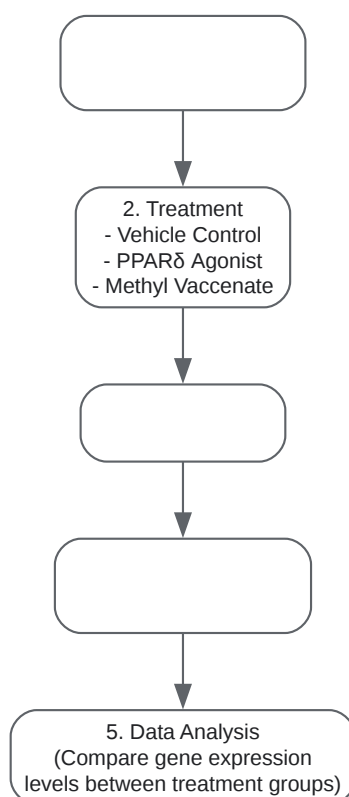


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Caption: A simplified diagram of the PPAR δ signaling pathway and the potential inhibitory action of **methyl vaccenate**.

Experimental Workflow for Investigating PPAR δ Inhibition

The following workflow outlines a potential experimental approach to validate the inhibitory effect of **methyl vaccenate** on PPAR δ .



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